molecular formula C24H28N4O4 B2576987 4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 891098-93-4

4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2576987
CAS No.: 891098-93-4
M. Wt: 436.512
InChI Key: CJYUQRUOUKZUHE-UHFFFAOYSA-N
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Description

4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
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Biological Activity

4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide, also known by its CAS number 894018-90-7, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its chemical structure, synthesis, and biological activity, particularly focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C20H21N3O4C_{20}H_{21}N_{3}O_{4} and a molecular weight of approximately 367.4 g/mol. Its structural features include:

  • An acetylphenyl group
  • A piperazine moiety
  • A pyrrolidine ring with an oxo group

The chemical structure can be represented as follows:

Structure COc1cccc N2CC NC O Nc3ccc C C O cc3 CC2 O c1\text{Structure }\text{COc1cccc N2CC NC O Nc3ccc C C O cc3 CC2 O c1}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the acetylation of aniline to form 4-acetylaniline, followed by the formation of the piperazine and pyrrolidine rings through various coupling reactions. The final product is obtained through amidation reactions involving the appropriate precursors.

Pharmacological Profile

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antinociceptive Effects : Compounds with piperazine and pyrrolidine moieties have been shown to act as TRPV1 antagonists, which are relevant in pain management.
  • Antidepressant Activity : Some studies suggest that derivatives of piperazine can modulate neurotransmitter systems, potentially offering antidepressant effects.

Case Studies and Research Findings

  • TRPV1 Antagonism : A study on related compounds highlighted their effectiveness in inhibiting TRPV1 receptors, which are implicated in pain pathways. The structure-activity relationship (SAR) analysis revealed essential pharmacophoric elements necessary for antagonism .
  • Analgesic Properties : In vivo studies demonstrated that certain piperazine derivatives exhibited significant analgesic effects in animal models, suggesting that this compound may have similar therapeutic potential .
  • Metabolic Studies : Pharmacokinetic studies indicated that related compounds undergo extensive metabolism with varying half-lives and bioavailability profiles. These factors are crucial for determining the therapeutic window and dosing regimens for future clinical applications .

Data Tables

PropertyValue
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
CAS Number894018-90-7
Potential ActivitiesTRPV1 antagonism, analgesia
Study TypeFindings
In Vivo Pain ModelsSignificant analgesic effects
Structure-Activity RelationshipEssential pharmacophoric elements identified

Properties

IUPAC Name

4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-17(29)18-6-8-20(9-7-18)26-10-12-27(13-11-26)24(31)25-19-14-23(30)28(16-19)21-4-3-5-22(15-21)32-2/h3-9,15,19H,10-14,16H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYUQRUOUKZUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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